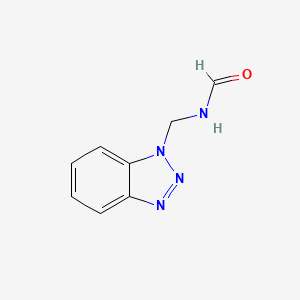
5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C8H12BrN3O2 . It has a molecular weight of 262.11 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12BrN3O2/c1-13-7(14-2)5-12-8-10-3-6(9)4-11-8/h3-4,7H,5H2,1-2H3,(H,10,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique
Organic Material for Non-Linear Optical (NLO) Properties
This compound has been used in the study of non-linear optical (NLO) properties . The interest in the NLO response of organic compounds is growing rapidly, due to the ease of synthesis, availability, and low loss .
Reactivity Descriptor Parameters
In addition to NLO properties, the reactivity descriptor parameters of this compound have been computed . This information can be useful in predicting the behavior of the compound in various chemical reactions.
Surface Recognition and Cross-linking of Proteins
5-amido-2,2’-bipyridines, which can be synthesized from this compound, have been used for the surface recognition and cross-linking of proteins . This has potential applications in biochemistry and molecular biology.
Formation of Cyclic Helicates and Knotted Structures
The coordination of transition metals by ligands incorporating this chelating unit can be used to form cyclic helicates and knotted structures . These structures show tremendous anion-binding properties .
Pharmacological Activities
Derivatives of 2-aminobenzimidazole, which can be synthesized from this compound, are registered in the world as drugs that exhibit diverse pharmacological activities, such as antiparasitic, antifungal, antiviral, and anti-allergic .
Structure-Activity Relationship Studies
Limited structure-activity relationship studies have revealed that the activity of this series of compound mainly depends upon the substitutions on the phenyl part of benzimidazole moiety at position 2, their nature and respective positions of substituents .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mécanisme D'action
Target of Action
The primary targets of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine are currently unknown
Mode of Action
It is known that bromopyrimidines can undergo rapid nucleophilic displacement reactions with nucleophiles . This suggests that 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine may interact with its targets through similar mechanisms.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Propriétés
IUPAC Name |
5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2/c1-13-7(14-2)5-12-8-10-3-6(9)4-11-8/h3-4,7H,5H2,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJJQCGQWHXHNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=C(C=N1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398678 |
Source


|
| Record name | 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |
CAS RN |
885267-37-8 |
Source


|
| Record name | 5-Bromo-N-(2,2-dimethoxyethyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)







![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)




